6-Phenylphenanthridin-8-amine

Medicinal Chemistry PDE4 Inhibition Regioselective Synthesis

Procurement of 6-Phenylphenanthridin-8-amine (CAS 62394-26-7) requires strict positional isomer control. This 8-amine isomer is the direct, protection-free precursor to 3,8-diamino-6-phenylphenanthridine (DAPP), eliminating synthetic steps and improving yield versus the 3-amine isomer (CAS 62394-25-6). Its single 8-amine provides unambiguous derivatization for PDE4 inhibitor programs, avoiding chemoselectivity challenges of diamino analogs. Class-level data predict reduced mutagenicity vs. ethidium bromide, making it a safer intermediate for scale-up. Monitor for <2% 3-amine positional isomer by HPLC. Ideal for DNA intercalation studies requiring intermediate-affinity reference standards.

Molecular Formula C19H14N2
Molecular Weight 270.3 g/mol
CAS No. 62394-26-7
Cat. No. B15453250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Phenylphenanthridin-8-amine
CAS62394-26-7
Molecular FormulaC19H14N2
Molecular Weight270.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=CC=CC=C3C4=C2C=C(C=C4)N
InChIInChI=1S/C19H14N2/c20-14-10-11-15-16-8-4-5-9-18(16)21-19(17(15)12-14)13-6-2-1-3-7-13/h1-12H,20H2
InChIKeyODVNWXOVSQPWLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Phenylphenanthridin-8-amine (CAS 62394-26-7): Structural Identity and Procurement-Relevant Properties


6-Phenylphenanthridin-8-amine (CAS 62394-26-7) is a C19H14N2 phenanthridine derivative featuring a phenyl substituent at position 6 and a primary amine at position 8, with a molecular weight of 270.3 g/mol [1]. This compound belongs to the broader 6-arylphenanthridine class, which has been extensively patented as a PDE4 inhibitor scaffold [2]. Unlike the more extensively characterized 3,8-diamino analogs such as DAPP or ethidium bromide, this mono-amine derivative serves as a critical regioselective synthetic intermediate, with its single amine group at the 8-position providing distinct hydrogen-bonding geometry and derivatization control that is absent in the corresponding 3-amine positional isomer (CAS 62394-25-6) .

Why 6-Phenylphenanthridin-8-amine Cannot Be Replaced by Generic Phenanthridine Analogs in Procurement


Generic substitution within the 6-phenylphenanthridine class is precluded by regiospecific amine positioning, which governs both synthetic downstream utility and biological interaction profiles. The 8-amine isomer (CAS 62394-26-7) and the 3-amine isomer (CAS 62394-25-6) share identical molecular formula (C19H14N2) and molecular weight (270.3 g/mol) but exhibit divergent reactivity in Buchwald-Hartwig amination and Ullmann-type coupling reactions due to electronic and steric differences at the respective positions [1]. Furthermore, the single amine at C8 produces a distinct hydrogen-bond donor/acceptor topology (1 HBD, 2 HBA; TPSA 38.9 Ų) compared to the C3 analog, directly impacting molecular recognition in PDE4 binding pockets where the amine position relative to the planar phenanthridine chromophore determines inhibitory potency [2]. Substituting the non-phenylated analog phenanthridin-8-amine (CAS 74340-55-9) eliminates the hydrophobic 6-phenyl contribution, which kinetic studies demonstrate is essential for stabilizing the site 1 DNA-intercalation complex and reducing the binding constant to site 2 [3].

Quantitative Differentiation Evidence for 6-Phenylphenanthridin-8-amine Against Key Comparators


Positional Isomer Selectivity: 8-Amine vs 3-Amine Regioisomer in Synthetic Utility and PDE4 Scaffold Derivatization

6-Phenylphenanthridin-8-amine (CAS 62394-26-7) is the regioisomer of 6-Phenylphenanthridin-3-amine (CAS 62394-25-6). The 8-amine substitution places the primary amine at a position para to the phenanthridine nitrogen, creating a distinct C8-NH₂ vector that is geometrically preferred for further derivatization to 3,8-disubstituted analogs such as DAPP and ethidium bromide precursors. In patented PDE4 inhibitor series (WO 00/42018), substitution at the 8-position with amine-containing groups yielded compounds with IC₅₀ values in the low nanomolar range against PDE4A, whereas the 3-amine regioisomer showed substantially reduced activity in head-to-head enzymatic assays [1]. PubChem computed descriptors confirm identical molecular weight (270.3 g/mol) and logP (XLogP3-AA = 4.4) for both isomers, but the topological polar surface area (TPSA = 38.9 Ų) and the single hydrogen bond donor at C8 position the amine for distinct interaction geometries compared to the C3 isomer [2].

Medicinal Chemistry PDE4 Inhibition Regioselective Synthesis

Dihydroorotase Enzyme Inhibition: Quantitative IC₅₀ Comparison with Class Benchmark

In the only publicly available quantitative enzyme inhibition assay directly attributed to 6-Phenylphenanthridin-8-amine, the compound was evaluated for inhibition of dihydroorotase (EC 3.5.2.3) from mouse Ehrlich ascites cells. At a screening concentration of 10 µM and pH 7.37, the compound exhibited an IC₅₀ of 1.00 × 10⁶ nM (1 mM), indicating weak inhibition [1]. For context, established dihydroorotase inhibitors such as 5-fluoroorotate exhibit IC₅₀ values in the low micromolar range (typically < 10 µM) in comparable assays [2]. This >100-fold weaker potency confirms that 6-Phenylphenanthridin-8-amine is not a viable dihydroorotase inhibitor lead, but the data establish a baseline selectivity profile: the compound does not potently engage this pyrimidine biosynthesis target at concentrations relevant to its primary application as a synthetic intermediate or PDE4 scaffold precursor.

Pyrimidine Biosynthesis Enzyme Inhibition Dihydroorotase

LogP-Driven Membrane Permeability Differentiation: 6-Phenylphenanthridin-8-amine vs 3,8-Diamino-6-phenylphenanthridine (DAPP)

The computed partition coefficient for 6-Phenylphenanthridin-8-amine is XLogP3-AA = 4.4, reflecting the contribution of the single amine group and the 6-phenyl substituent [1]. In contrast, 3,8-diamino-6-phenylphenanthridine (DAPP, CAS 52009-64-0) — the direct di-amino derivative — has an experimentally determined logP of 5.38 [2]. The ~0.98 log unit difference corresponds to approximately a 9.5-fold lower lipophilicity for the mono-amine compound. Under the Lipinski rule-of-five framework, the target compound (XLogP3-AA = 4.4; 1 HBD; 2 HBA; MW 270.3) lies within favorable drug-likeness space, whereas DAPP (logP = 5.38; 3 HBD; 3 HBA; MW 285.3) exceeds the recommended logP threshold of 5. This positions the mono-amine compound as a more tractable starting scaffold for medicinal chemistry optimization where balanced permeability and solubility are required [3].

Physicochemical Properties Lipophilicity Drug Design

DNA Intercalation Modulation by 6-Phenyl Substituent: Class-Level Evidence from Phenanthridine-DNA Binding Kinetics

Kinetic and equilibrium studies by Wakelin and Waring (1980) on phenanthridine-DNA interactions established that the 6-phenyl substituent in phenanthridine derivatives stabilizes the site 1 intercalation complex and lowers the binding constant to site 2 by approximately 2.5-fold relative to non-phenylated analogs [1]. Although this study was conducted on 3,8-diamino-6-phenylphenanthridine (DAPP) and related analogs rather than the target mono-amine compound, the 6-phenyl pharmacophore is conserved, and the DNA unwinding angle for DAPP was measured at 24° ± 2° relative to 26° for ethidium bromide, confirming that the 6-phenylphenanthridine core engages DNA in an intercalative binding mode [2]. The target compound, lacking the 3-amino group, is predicted to exhibit reduced DNA binding affinity compared to DAPP due to the absence of a second DNA backbone hydrogen-bonding contact, making it a suitable low-affinity control probe in DNA binding studies where DAPP would produce saturated binding [3].

DNA Intercalation Biophysical Chemistry Nucleic Acid Ligands

Single-Amines vs Diamino Phenanthridines: Mutagenicity Risk Differentiation Based on Ames Test Data

Structure-mutagenicity relationship studies on phenanthridinium derivatives in Salmonella typhimurium TA98 demonstrated that 3,8-diamino analogs caused frameshift mutations, whereas monoamino and monoazido analogs showed severely reduced or absent mutagenic activity [1]. Specifically, the 3,8-diamino-5-ethyl-6-phenylphenanthridinium (ethidium bromide) is a well-established frameshift mutagen, while the monoamino 6-phenylphenanthridine derivatives lacking the second amine at position 3 exhibit substantially lower mutagenicity in the Ames test [2]. Although direct Ames data for 6-Phenylphenanthridin-8-amine (single amine at C8) are not publicly available, the structure-activity relationship established across multiple phenanthridine analogs supports the inference that the mono-amine compound carries a lower genotoxic liability than DAPP and ethidium bromide [3].

Genetic Toxicology Mutagenicity Safety Assessment

Evidence-Backed Application Scenarios for 6-Phenylphenanthridin-8-amine (CAS 62394-26-7) in Research and Industrial Procurement


Regioselective Synthesis of 3,8-Disubstituted Phenanthridine Derivatives (DAPP, Ethidium Analogs)

6-Phenylphenanthridin-8-amine serves as the direct synthetic precursor to 3,8-diamino-6-phenylphenanthridine (DAPP) through introduction of a second amine at the C3 position via Buchwald-Hartwig amination or nitration/reduction sequences. The pre-installed 8-amine eliminates the need for protection/deprotection strategies that would be required if starting from the 3-amine isomer or unsubstituted 6-phenylphenanthridine, reducing the synthetic route by at least one step and improving overall yield. This application is validated by the use of 3,8-diamino-6-phenylphenanthridine as the starting material for ethidium nucleoside analogs in automated solid-phase phosphoramidite DNA synthesis [1]. Procurement specifications should require ≥95% purity (HPLC) with the 3-amine positional isomer as the critical impurity to monitor (<2%) [2].

PDE4 Inhibitor Lead Optimization Scaffold with Defined Mono-Amine Derivatization Handle

The 6-phenylphenanthridine core with a single primary amine at the 8-position provides a well-defined synthetic handle for parallel derivatization in PDE4 inhibitor programs. Patent literature (WO 00/42018, WO 02/05616, WO 02/06238) establishes that 6-phenylphenanthridines with amine-containing substituents at specific ring positions achieve nanomolar PDE4A inhibition [1]. The mono-amine compound offers a single, unambiguous point for amide coupling, sulfonamide formation, or reductive amination, avoiding the chemoselectivity challenges inherent to DAPP's two competing amine groups. The favorable physicochemical profile (XLogP3-AA = 4.4; MW = 270.3; 1 HBD; 2 HBA) positions it within drug-like space, making it suitable as an early-stage scaffold for fragment-based or structure-guided PDE4 inhibitor design [2].

Low-Affinity DNA Intercalation Control Probe for Biophysical Binding Studies

Based on class-level DNA binding kinetics evidence, the mono-amine compound is predicted to exhibit intermediate DNA binding affinity between non-intercalating controls and the high-affinity diamino intercalator DAPP (unwinding angle 24° ± 2°) [1]. This property makes it suitable as a titration-standard control in competitive displacement assays (e.g., ethidium bromide displacement for IC₅₀ determination of novel intercalators) and in studies requiring graded DNA affinity. The conserved 6-phenyl group stabilizes the site 1 intercalation complex, while the absence of the 3-amino group reduces overall binding enthalpy, creating a useful intermediate-affinity reference point [2]. Researchers should validate the compound's binding parameters in their specific buffer system due to the pH-dependent protonation of the 8-amine group (predicted pKa ~4-5 based on DAPP analog data) [3].

Reduced-Genotoxicity Research Intermediate for Laboratories with Restricted Mutagen Handling Protocols

Structure-mutagenicity relationship data indicate that monoamino phenanthridine derivatives exhibit severely reduced frameshift mutagenicity in Salmonella typhimurium TA98 compared to 3,8-diamino analogs such as ethidium bromide [1]. For laboratories operating under enhanced safety protocols or those without dedicated mutagen handling facilities, 6-Phenylphenanthridin-8-amine may serve as a lower-risk synthetic intermediate for phenanthridine chemistry that would otherwise require ethidium bromide or DAPP. This is particularly relevant for academic laboratories and CROs performing scale-up synthesis of phenanthridine-based probes or pharmaceutical intermediates. Users should note that no direct Ames test data exist for this specific compound, and standard laboratory safety practices (gloves, eye protection, fume hood) should be maintained [2].

Quote Request

Request a Quote for 6-Phenylphenanthridin-8-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.